molecular formula C9H20O4Sn B14176411 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane CAS No. 917482-12-3

2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane

Cat. No.: B14176411
CAS No.: 917482-12-3
M. Wt: 310.96 g/mol
InChI Key: OVZMHJUXGTUTRB-UHFFFAOYSA-M
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Description

2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is a unique organotin compound characterized by its distinct molecular structure. This compound is notable for its applications in various fields, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane typically involves the reaction of organotin precursors with specific organic ligands under controlled conditions. One common method includes the use of tetramethyltin and a suitable ligand in the presence of a catalyst. The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.

Scientific Research Applications

2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds. Its unique structure allows it to interact with various substrates, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar structural motif but contains a phosphorus atom instead of tin.

    1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene: Another structurally related compound with different functional groups.

Uniqueness

2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is unique due to its organotin core, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

917482-12-3

Molecular Formula

C9H20O4Sn

Molecular Weight

310.96 g/mol

IUPAC Name

[dimethyl(propan-2-yloxy)stannyl] propan-2-yl carbonate

InChI

InChI=1S/C4H8O3.C3H7O.2CH3.Sn/c1-3(2)7-4(5)6;1-3(2)4;;;/h3H,1-2H3,(H,5,6);3H,1-2H3;2*1H3;/q;-1;;;+2/p-1

InChI Key

OVZMHJUXGTUTRB-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)O[Sn](C)(C)OC(C)C

Origin of Product

United States

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